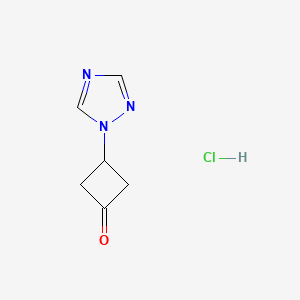

(2-Cyclopropylcyclopentyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Cyclopropylcyclopentyl)methanamine hydrochloride, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have a beneficial effect on a range of neurological disorders.

Applications De Recherche Scientifique

Cyclopropanation Reaction and Synthesis of Neurotransmitter Analogues

A significant application involves the use of (2-Cyclopropylcyclopentyl)methanamine hydrochloride in the synthesis of constrained neurotransmitter analogues through the Kulinkovich reaction. This Ti(IV)-mediated cyclopropanation reaction is utilized to synthesize substituted 2-phenylcyclopropylamines, aiming to mimic neurotransmitters like histamine and tryptamine. These compounds have been shown to inhibit monoamine oxidase and mimic hallucinogens, made from readily available materials in 1 to 5 steps (Faler & Joullié, 2007).

Deamination Studies

Research on the deamination of cyclopropylamine hydrochlorides, such as trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides, provides insights into the chemical behavior and reaction pathways of cyclopropylamine derivatives. These studies have explored the formation of allylic chlorides under certain conditions, indicating the involvement of ion pairs in the reaction mechanism (Wiberg & Österle, 1999).

Preparation and Reaction of Cyclopropenone Oximes

Another application is found in the preparation and reaction of cyclopropenone oximes with isocyanates, highlighting the chemical versatility of cyclopropylamine hydrochloride derivatives. These reactions afford 1:2 addition products, 6-diazaspiro[2.3]hexenones, in moderate yields, demonstrating the compound's utility in synthesizing complex organic molecules (Yoshida et al., 1988).

Antiviral Activity Evaluation

Further research includes the synthesis and evaluation of aminoadamantane derivatives for antiviral activity. Spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines have been synthesized and tested against a range of viruses, revealing their specificity as anti-influenza A virus agents. This underscores the potential pharmaceutical applications of cyclopropylamine hydrochloride derivatives in developing new antiviral drugs (Kolocouris et al., 1994).

Propriétés

IUPAC Name |

(2-cyclopropylcyclopentyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-6-8-2-1-3-9(8)7-4-5-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFCCOBLGZNWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C2CC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropylcyclopentyl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)

![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)